Ethyl 2-amino-4-(methylthio)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-amino-4-(methylthio)pyrimidine-5-carboxylate is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by its unique structure, which includes an amino group, a methylthio group, and an ethyl ester group attached to the pyrimidine ring. It is a white to pale yellow solid with a distinct odor and is stable under normal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-4-(methylthio)pyrimidine-5-carboxylate can be synthesized through various methods. One common method involves the reaction of pyrimidine with methylthiol to form 4-methyl-2-(methylthio)pyrimidine. This intermediate is then reacted with ethyl acetate to produce the final compound . Another method involves refluxing ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with a suitable amine in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reactions are carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(methylthio)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino and methylthio groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include cyanide ions and other nucleophiles.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with cyanide ions can produce 2,4-bis(methylthio)pyrimidine .
Scientific Research Applications
Ethyl 2-amino-4-(methylthio)pyrimidine-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(methylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Ethyl 2-amino-4-(methylthio)pyrimidine-5-carboxylate can be compared with other similar compounds such as:
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate: This compound is similar in structure but contains a chloro group instead of an amino group.
Ethyl 2-amino-4-methylpyrimidine-5-carboxylate: This compound lacks the methylthio group, making it less versatile in certain chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
Molecular Formula |
C8H11N3O2S |
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Molecular Weight |
213.26 g/mol |
IUPAC Name |
ethyl 2-amino-4-methylsulfanylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H11N3O2S/c1-3-13-7(12)5-4-10-8(9)11-6(5)14-2/h4H,3H2,1-2H3,(H2,9,10,11) |
InChI Key |
JZJKYDVRSDXNJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1SC)N |
Origin of Product |
United States |
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